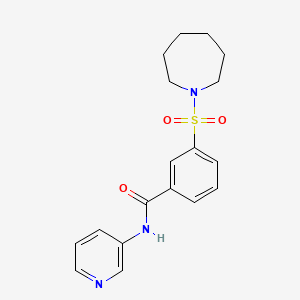

3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(20-16-8-6-10-19-14-16)15-7-5-9-17(13-15)25(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEUBFJRZWBYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

Coupling with Pyridine and Benzamide: The final step involves coupling the azepane-sulfonyl intermediate with pyridine and benzamide derivatives under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzamide derivatives, including 3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide. Research indicates that compounds with similar structures can modulate the activity of sodium/calcium exchangers (NCX), which play a crucial role in neuronal survival under hypoxic conditions. For instance, compounds derived from benzodiazepinone have shown promising results in protecting neurons during ischemic events by enhancing NCX activity .

Anticancer Activity

Benzamide derivatives have been investigated for their anticancer properties. The sulfonamide group in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Neuroprotection in Ischemia

In a preclinical model, a benzamide derivative similar to this compound was tested for its neuroprotective effects during induced ischemia. The study found that the compound significantly reduced neuronal death and improved functional recovery post-hypoxia. The mechanism was attributed to enhanced calcium handling through NCX modulation, suggesting that this class of compounds could be developed for stroke therapy .

Case Study 2: Antitumor Activity

Another study evaluated the anticancer potential of benzamide derivatives, including those structurally related to this compound, against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with the compound inducing apoptosis through caspase activation pathways. This suggests a potential role for this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Key Observations :

- Sulfonamide Variations: The azepane sulfonyl group in the target compound contrasts with smaller cyclic sulfonamides (e.g., piperazine in Gleevec analogues).

- Aryl Substituents : The pyridin-3-yl group in the target compound parallels chidamide’s pyridinyl acrylamido motif, which is critical for HDAC binding . Replacing pyridine with thiazole (as in ) alters electronic properties and hydrogen-bonding capacity.

- Electron-Withdrawing Groups : The trifluoromethyl group in Gleevec analogues enhances stability against oxidative metabolism, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The azepane sulfonyl group likely increases logP compared to smaller cyclic sulfonamides (e.g., piperazine), impacting blood-brain barrier penetration .

- Solubility : Pyridin-3-yl’s polarity may counteract the azepane’s hydrophobicity, but the absence of solubilizing groups (e.g., methylpiperazine in ) could limit aqueous solubility .

- Metabolic Stability : The lack of electron-withdrawing groups (e.g., trifluoromethyl) may render the target compound susceptible to CYP450-mediated oxidation compared to Gleevec analogues .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide?

Q. How is the structural confirmation of this compound achieved?

Structural validation relies on:

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) .

- Spectroscopic Methods :

- NMR : NMR (DMSO-d6): δ 8.5–8.7 (pyridyl protons), δ 1.2–1.8 (azepane methylene protons).

- HRMS : Calculated for C _{22}N _{3}S: 376.1432; Found: 376.1428 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in biological assays (e.g., glucose uptake modulation vs. enzyme inhibition) may arise from:

- Assay Conditions : Variability in hepatocyte glucose concentrations (e.g., 10 mM vs. 5 mM glucose) alters glucokinase activity .

- Metabolic Stability : Differences in hepatic metabolism (rat vs. human hepatocytes) affect potency. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to stabilize the compound .

- Dose-Response Curves : Replicate studies with ≥3 independent experiments and use nonlinear regression models (e.g., GraphPad Prism) to calculate EC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.